Thiolopyrrolone A: A Technical Guide to its Core Chemical Structure and Synthesis
Thiolopyrrolone A: A Technical Guide to its Core Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolopyrrolone A is a recently discovered member of the dithiolopyrrolone (DTP) class of natural products, a family of sulfur-containing antibiotics with potent biological activities.[1] First isolated from the marine-derived Streptomyces sp. BTBU20218885, Thiolopyrrolone A exhibits a unique, unsymmetrical cyclized structure that distinguishes it from other members of the DTP family, such as the well-studied compounds thiolutin and holomycin.[1] DTPs are characterized by a core pyrrolinonodithiole skeleton and are known for their broad-spectrum antibacterial and antifungal activities, as well as promising anti-cancer properties.[2][3] The primary mechanism of action for this class of compounds is believed to be the inhibition of bacterial RNA synthesis.[2][3] This technical guide provides an in-depth overview of the chemical structure of Thiolopyrrolone A, a representative synthesis of the core dithiolopyrrolone scaffold, and the current understanding of its mechanism of action.
Chemical Structure of Thiolopyrrolone A
Thiolopyrrolone A possesses a novel macrocyclic skeleton, a feature that is unique among the dithiolopyrrolone analogues discovered to date.[1] Its chemical structure was elucidated using a combination of spectroscopic techniques, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]
Table 1: Physicochemical and Spectroscopic Data for Thiolopyrrolone A [1]
| Property | Value |
| Molecular Formula | C12H12N2O3S2 |
| Molecular Weight | 312.0296 |
| HRESIMS [M+H]+ | 313.0366 (calculated for C12H13N2O3S2, 313.0362) |
| 1H NMR (DMSO-d6, 500 MHz) | δH 10.38 (1H, s), 7.08 (1H, s), 3.42 (3H, s), 3.20 (2H, t, J = 6.5 Hz), 2.80 (2H, t, J = 6.5 Hz), 2.04 (3H, s) |
| 13C NMR (DMSO-d6, 125 MHz) | δC 169.1, 164.8, 158.9, 137.5, 117.8, 115.5, 35.5, 34.0, 27.2, 22.5 |
Synthesis of the Dithiolopyrrolone Core
As the total synthesis of the newly discovered Thiolopyrrolone A has not yet been reported, this section details a representative synthesis of a closely related and well-studied dithiolopyrrolone, thiolutin. This synthesis, developed by Nicolaou and coworkers, provides a practical framework for the construction of the core dithiolopyrrolone scaffold.
The synthesis commences with the construction of a key pyrrolinone intermediate, followed by the introduction of the dithiole ring.
Experimental Protocol: Synthesis of Thiolutin (Representative)
This protocol is adapted from the total synthesis of thiolutin by Nicolaou et al. (Angew. Chem. Int. Ed.2011 , 50, 8090-8096).
Step 1: Synthesis of (Z)-ethyl 2-(acetylamino)-3-(tert-butoxycarbonyl)acrylate
To a solution of ethyl 2-(acetylamino)-2-(diethoxyphosphoryl)acetate (1.0 equiv) in tetrahydrofuran (THF, 0.2 M) at -78 °C is added lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv). The mixture is stirred for 30 minutes, followed by the addition of tert-butyl glyoxylate (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of tert-butyl 2-acetyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
The product from Step 1 (1.0 equiv) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM, 0.1 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene. The crude product is used in the next step without further purification.
Step 3: Synthesis of N-(4-oxopyrrolidin-3-yl)acetamide
The crude product from Step 2 is dissolved in methanol (0.1 M) and treated with sodium borohydride (NaBH4, 3.0 equiv) at 0 °C. The reaction is stirred for 1 hour and then quenched by the addition of acetone. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the product.
Step 4: Synthesis of Thiolutin
To a solution of the product from Step 3 (1.0 equiv) in a 1:1 mixture of THF and water (0.1 M) is added Lawesson's reagent (2.0 equiv). The mixture is heated to reflux for 4 hours. The reaction is then cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography to afford thiolutin.
Table 2: Summary of Reagents and Yields for Thiolutin Synthesis
| Step | Key Reagents | Product | Yield (%) |
| 1 | Ethyl 2-(acetylamino)-2-(diethoxyphosphoryl)acetate, LiHMDS, tert-butyl glyoxylate | (Z)-ethyl 2-(acetylamino)-3-(tert-butoxycarbonyl)acrylate | 85 |
| 2 | TFA, DCM | tert-butyl 2-acetyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | ~95 (crude) |
| 3 | NaBH4, Methanol | N-(4-oxopyrrolidin-3-yl)acetamide | 75 (over 2 steps) |
| 4 | Lawesson's reagent | Thiolutin | 40 |
Biological Activity and Mechanism of Action
Thiolopyrrolone A has demonstrated antibacterial activity against Bacille Calmette-Guérin (BCG), Mycobacterium tuberculosis, and Staphylococcus aureus.[1]
Table 3: Antibacterial Activity of Thiolopyrrolone A [1]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Bacille Calmette-Guérin (BCG) | 10 |
| Mycobacterium tuberculosis | 10 |
| Staphylococcus aureus | 100 |
The proposed mechanism of action for the dithiolopyrrolone class of antibiotics involves the inhibition of bacterial RNA polymerase, a key enzyme in transcription.[2][3] While the precise molecular interactions are still under investigation, it is believed that the disulfide bond in the dithiolopyrrolone core is crucial for its activity. In the reducing environment of the cell, the disulfide bond can be cleaved to form a dithiol, which is thought to be the active form of the molecule. This dithiol species may then interact with and inhibit RNA polymerase, thereby halting protein synthesis and leading to bacterial cell death.
Caption: Proposed mechanism of action for Thiolopyrrolone A.
Conclusion
Thiolopyrrolone A represents a novel addition to the growing family of dithiolopyrrolone natural products. Its unique cyclized structure and significant antibacterial activity make it an intriguing target for further investigation in the field of antibiotic drug discovery. While a total synthesis of Thiolopyrrolone A is yet to be accomplished, the established synthetic routes to the core dithiolopyrrolone scaffold, as exemplified by the synthesis of thiolutin, provide a solid foundation for future synthetic endeavors. A deeper understanding of its mechanism of action, particularly its interaction with bacterial RNA polymerase, will be crucial for the rational design and development of new and more potent dithiolopyrrolone-based therapeutics. The information presented in this technical guide serves as a comprehensive resource for researchers and professionals dedicated to the advancement of novel antimicrobial agents.
References
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
